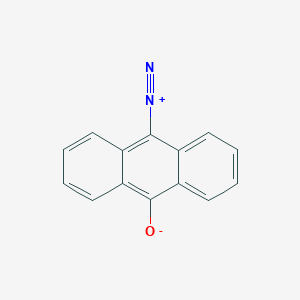

10-Diazonioanthracen-9-olate

Description

Structure

3D Structure

Properties

IUPAC Name |

10-diazonioanthracen-9-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMUDYFFFFHBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401612 | |

| Record name | 10-diazonioanthracen-9-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-82-4 | |

| Record name | 10-diazonioanthracen-9-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 10 Diazonioanthracen 9 Olate

Traditional Synthetic Approaches: Diazotization of 9-Anthrone Derivatives

The conventional synthesis of 10-diazonioanthracen-9-olate typically proceeds through the reaction of 9-anthrone with a suitable nitrosating agent under acidic conditions. ontosight.ai This reaction is a classic example of diazotization, a fundamental process in organic chemistry for converting a primary amino group into a diazonium group. In the case of 9-anthrone, the reaction occurs at the active methylene (B1212753) group at the 10-position.

The general reaction can be summarized as follows:

Starting Material: 9-Anthrone

Reagent: A nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂).

Conditions: Acidic medium, often using acids like hydrochloric acid or sulfuric acid.

The process involves the in-situ formation of nitrous acid (HNO₂) from the reaction of sodium nitrite with the strong acid. The nitrous acid then acts as the electrophile, attacking the enol form of 9-anthrone to ultimately form the diazonium salt.

Optimization Strategies for Yield and Purity in Conventional Syntheses

Achieving high yield and purity in the synthesis of this compound is paramount for its subsequent applications. Several factors can be manipulated to optimize the outcome of the traditional diazotization reaction. Key parameters that are often adjusted include:

Temperature Control: Diazotization reactions are typically carried out at low temperatures, often between 0 and 5 °C. This is crucial to prevent the decomposition of the often-unstable diazonium salt.

Stoichiometry of Reagents: Careful control of the molar ratios of 9-anthrone, sodium nitrite, and the acid is essential. An excess of the nitrosating agent can lead to side reactions and impurities, while an insufficient amount will result in incomplete conversion.

Rate of Addition: The slow, controlled addition of the nitrosating agent to the acidic solution of 9-anthrone helps to maintain a low reaction temperature and prevent localized areas of high reagent concentration, which can promote side reactions.

Purification Techniques: After the reaction is complete, purification is critical. This often involves filtration to isolate the crude product, followed by washing with cold solvents to remove unreacted starting materials and byproducts. Recrystallization from an appropriate solvent system is a common method to obtain the final product in high purity.

Recent advancements in reaction optimization have seen the integration of high-throughput experimentation and machine learning algorithms. beilstein-journals.org These technologies allow for the simultaneous optimization of multiple reaction variables, such as temperature, solvent, and reagent concentrations, leading to more efficient and robust synthetic protocols. beilstein-journals.org

Influence of Acidic Reaction Conditions and Nitrosating Agents on Formation

The choice of acid and nitrosating agent significantly impacts the formation of this compound.

Acidic Conditions: The acidity of the reaction medium, or pH, plays a critical role. The nitrosation process is generally favored under acidic conditions, which facilitate the formation of the active nitrosating species from nitrite salts. nih.govefpia.eu However, excessively low pH can lead to the protonation of the amine precursor, rendering it less reactive. nih.gov Therefore, a delicate balance of pH is necessary to maximize the rate of diazotization while minimizing degradation of the product. The type of acid used (e.g., hydrochloric acid, sulfuric acid) can also influence the reaction by affecting the solubility of the reactants and the stability of the resulting diazonium salt.

Nitrosating Agents: While sodium nitrite is the most common nitrosating agent, others can be employed. These include:

Nitrous acid (HNO₂)

Dinitrogen trioxide (N₂O₃)

Dinitrogen tetroxide (N₂O₄)

Nitrosyl chloride (NOCl)

Nitrosonium tetrafluoroborate (B81430) (NOBF₄) nih.gov

The reactivity of these agents varies, and the choice depends on the specific substrate and desired reaction conditions. europa.eu For instance, more powerful nitrosating agents may be required for less reactive substrates. europa.eu The selection of the nitrosating agent is a key consideration in controlling the reaction and minimizing the formation of unwanted byproducts. nih.gov

Modern Advancements and Sustainable Synthetic Innovations

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic chemistry is increasingly focused on developing sustainable methods. This trend extends to the synthesis of this compound, with researchers exploring greener alternatives to traditional methods.

Exploration of Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. yale.eduepa.gov Several of these principles are particularly relevant to the synthesis of this compound:

Prevention of Waste: Designing syntheses to minimize the generation of waste is a primary goal. acs.org This can be achieved through optimizing reaction conditions to maximize yield and reduce the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile and toxic. nih.gov Green chemistry encourages the use of safer alternatives, such as water, or conducting reactions in the absence of a solvent. nih.gov

Design for Energy Efficiency: Whenever possible, synthetic methods should be conducted at ambient temperature and pressure to minimize energy consumption. acs.org

Use of Catalysis: Catalytic reagents are often more selective and can be used in smaller amounts than stoichiometric reagents, thereby reducing waste. acs.org Exploring catalytic routes to this compound could offer a significant green advantage.

Considerations for Scalable Production and Industrial Applicability in Research

The transition from a laboratory-scale synthesis to a scalable industrial process presents a unique set of challenges. For the production of this compound, key considerations include:

Process Safety: Diazonium salts can be thermally unstable and potentially explosive. Thorough safety assessments and the implementation of robust temperature control measures are critical for large-scale production.

Waste Management: The generation and disposal of waste, particularly from the use of strong acids and nitrosating agents, must be managed in an environmentally responsible and cost-effective manner.

Process Automation: Automated systems can improve consistency, reduce human error, and enhance safety in large-scale manufacturing. beilstein-journals.org

Regulatory Compliance: Any industrial chemical process must adhere to strict environmental and safety regulations. nih.gov

Future research in this area will likely focus on developing continuous flow processes, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Fundamental Reactivity and Mechanistic Investigations of 10 Diazonioanthracen 9 Olate

Single Electron Transfer (SET) Processes and Aryl Radical Generation

A cornerstone of the reactivity of 10-diazonioanthracen-9-olate is its ability to undergo single electron transfer (SET) to generate a highly reactive aryl radical. This process involves the transfer of a single electron to the diazonium moiety, leading to the cleavage of the C-N bond and the extrusion of a dinitrogen molecule. rsc.org This fundamental transformation can be initiated through both electrochemical and photochemical means.

Pathways for Electroreduction-Initiated Aryl Radical Formation

The electrochemical reduction of aryldiazonium salts, a process directly applicable to this compound, is a well-established method for generating aryl radicals. rsc.orgresearchgate.net The reduction typically proceeds via a one-electron transfer from an electrode surface to the diazonium salt. This initial electron transfer is often concerted with the cleavage of the carbon-nitrogen bond, resulting in the formation of the aryl radical and the release of nitrogen gas. rsc.org

Studies on various aryldiazonium salts have shown that the reduction can occur in two single-electron steps. rsc.orgnih.gov The first step is the irreversible formation of the aryl radical. The second, subsequent single-electron transfer leads to the formation of an aryl anion. The potential at which these reduction steps occur is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to make the reduction easier, while electron-donating groups make it more difficult. nih.govacs.org In the context of this compound, the electron-withdrawing nature of the ketone group at the 9-position would likely facilitate the initial electron transfer.

The generated aryl radical is highly reactive and can subsequently react in various ways, including abstracting a hydrogen atom, reacting with the solvent, or, significantly in the context of electrochemistry, grafting onto the electrode surface. acs.orgresearchgate.net The efficiency of this grafting can be influenced by the electronic properties of the aryl radical itself. acs.org

Table 1: General Electrochemical Reduction Pathways of Aryldiazonium Salts

| Step | Process | Description |

| 1 | Single Electron Transfer (SET) | An electron is transferred from the cathode to the aryldiazonium salt. |

| 2 | C-N Bond Cleavage | The C-N bond breaks, leading to the extrusion of dinitrogen (N₂). |

| 3 | Aryl Radical Formation | A highly reactive aryl radical is formed. |

| 4 | Subsequent Reactions | The aryl radical can undergo further reduction to an aryl anion, react with the solvent, or graft onto the electrode surface. |

Photoinduced Electron Transfer (PET) Mechanisms in C-N Bond Cleavage

Photoinduced electron transfer (PET) represents another powerful strategy for the generation of aryl radicals from this compound. This process can occur through direct excitation of the diazonium salt or, more commonly, through the use of a photosensitizer. acs.orgnih.gov

In a typical photosensitized process, a photosensitizer absorbs light and is promoted to an excited state. In this excited state, the photosensitizer can transfer an electron to the aryldiazonium salt, which then undergoes C-N bond cleavage to form the aryl radical and dinitrogen. nih.govnih.gov The efficiency of this process is dependent on the redox potentials of both the photosensitizer and the aryldiazonium salt. nih.gov

The photochemical generation of aryl radicals can also proceed without a dedicated photosensitizer through the formation of an electron donor-acceptor (EDA) or charge-transfer (CT) complex. arkat-usa.orgacs.orgnih.gov In this scenario, the aryldiazonium salt can form a complex with a suitable electron donor, which can be the solvent or another species in the reaction mixture. arkat-usa.orgbeilstein-journals.org Absorption of light by this complex directly leads to an electron transfer, initiating the radical formation cascade. The formation of such complexes is often indicated by a change in the color of the solution and can be characterized by UV-Vis spectroscopy, which would reveal a new absorption band corresponding to the CT complex. arkat-usa.org For this compound, the extended aromatic system of the anthracene (B1667546) core could readily participate in the formation of such charge-transfer complexes.

The outcome of the photochemical reactions of aryldiazonium salts can be wavelength-dependent. nih.govcore.ac.uk Irradiation at different wavelengths can populate different excited states, which may have distinct reaction pathways. For instance, excitation to a higher energy excited state might favor heterolytic cleavage to form an aryl cation, while excitation to a lower energy excited state could preferentially lead to homolytic cleavage via an electron transfer pathway to generate the aryl radical. core.ac.uk This phenomenon has been observed for other anthracene derivatives, where different excitation wavelengths lead to different photoproducts. nih.gov Therefore, the photochemical reactivity of this compound is also expected to be tunable by the wavelength of the incident light.

Radical Chain Propagation and Termination in Transformation Reactions

Once the aryl radical is generated from this compound, it can initiate a radical chain reaction. researchgate.netmdpi.comnih.gov In a typical chain propagation sequence, the initially formed aryl radical can add to an alkene or another unsaturated molecule, generating a new radical intermediate. This new radical can then be oxidized by another molecule of the aryldiazonium salt, thereby regenerating an aryl radical and propagating the chain. nih.gov

Termination of the radical chain can occur through various pathways, including radical-radical coupling, disproportionation, or reaction with a radical scavenger. The specific termination steps will depend on the reaction conditions and the concentrations of the various radical species present.

Thermal Decomposition Pathways and Nitrogen Extrusion Dynamics

In addition to electrochemical and photochemical activation, this compound can undergo thermal decomposition. The thermal lability of aryldiazonium salts is well-documented, with the extrusion of dinitrogen being a key step. acs.orgresearchgate.netnih.govacs.org The stability of aryldiazonium salts is highly dependent on the substituents on the aromatic ring and the nature of the counter-ion. researchgate.net

The thermal decomposition can proceed through either a homolytic or heterolytic pathway. The homolytic pathway leads to the formation of an aryl radical, while the heterolytic pathway generates an aryl cation. The preferred pathway is influenced by the solvent and the electronic properties of the aryldiazonium salt. researchgate.netuni.edu Given the potential for the anthracene moiety to stabilize both radical and cationic intermediates, both pathways could be accessible for this compound.

Kinetic studies on the thermal decomposition of aryldiazonium salts have shown that the rate of nitrogen extrusion often follows first-order kinetics, consistent with a unimolecular decomposition process. core.ac.uk The activation energy for this process can be determined through techniques like differential scanning calorimetry (DSC). researchgate.net For some aryldiazonium salts, the decomposition can be autocatalytic, meaning that one of the decomposition products can accelerate the reaction. researchgate.net

Elucidation of Intermediates in Thermal Degradation

The thermal decomposition of this compound, also known as 10-diazo-9-anthrone, is a process of significant interest due to the high reactivity of the diazo group. While detailed studies on its purely thermal degradation are not extensively documented, the mechanism can be inferred from related photochemical studies and the known behavior of diazo compounds. The primary event in the decomposition is the extrusion of molecular nitrogen (N₂), a highly favorable process due to the large positive entropy change and the formation of stable dinitrogen gas.

Upon excitation, whether thermal or photochemical, the C-N bond cleaves, releasing N₂ and generating a highly reactive carbene intermediate. Research on the photochemistry of 10-diazo-9-anthrone using ultrafast time-resolved techniques has successfully identified the formation of a singlet carbene, 9-anthronylidene , as the primary transient species. publicationslist.org The excited state of the diazo compound is observed to decay extremely rapidly, on the order of femtoseconds (fs), leading to the direct formation of this carbene intermediate. publicationslist.org

The proposed pathway for thermal degradation follows a similar route:

Activation : Thermal energy input overcomes the activation barrier for N₂ extrusion.

Nitrogen Extrusion : The molecule loses a dinitrogen molecule. C₁₄H₈N₂O → [C₁₄H₈O] + N₂

Carbene Formation : The immediate product is the singlet carbene, 9-anthronylidene. This species is characterized by a divalent carbon atom at the 10-position, which is highly electron-deficient and reactive.

The subsequent fate of the 9-anthronylidene carbene is dependent on the reaction environment, such as the presence of trapping agents or the solvent. In the absence of other reactants, it may undergo intramolecular rearrangement or dimerization. The formation of carbenes as intermediates is a well-established mechanism for the decomposition of diazo compounds, including those derived from other aromatic systems like naphthyl and phenanthrenyl precursors. beilstein-journals.org For instance, the thermal decomposition of tosylhydrazone salts, which generates a diazo intermediate in situ, proceeds via the formation of a corresponding carbene. beilstein-journals.org Therefore, 9-anthronylidene is the key, high-energy intermediate in the thermal degradation pathway of this compound.

Influence of Solvent and Temperature on Decomposition Kinetics

The kinetics of the decomposition of this compound are profoundly influenced by both temperature and the nature of the surrounding solvent. As a thermally unstable compound, the rate of decomposition increases significantly with rising temperature. shu.ac.uk The solvent plays a crucial role by interacting with the zwitterionic ground state, the transition state, and the subsequent reactive intermediates, thereby altering the activation energy of the decomposition process.

The decomposition mechanism of aryldiazonium salts can be either heterolytic (ionic) or homolytic (free-radical). The choice of solvent can favor one pathway over the other. Studies on various aryldiazonium salts have shown that decomposition in electron-donating solvents can be accelerated, suggesting a mechanism with free-radical character. shu.ac.uk In contrast, polar solvents can stabilize ionic intermediates that may arise from a heterolytic pathway.

Table 1: Influence of Solvent Type on the Decomposition of Aryl Diazonium and Diazo Compounds

| Solvent Type | General Effect on Decomposition Rate | Plausible Mechanism/Interaction | Reference |

|---|---|---|---|

| Protic (e.g., Methanol, Ethanol) | Accelerated | Acts as a nucleophile, trapping the carbene intermediate and forming ether products. Can also stabilize ionic pathways. | publicationslist.orguni.edu |

| Aprotic Non-polar (e.g., Cyclohexane) | Slower (relative to protic) | Minimal interaction with intermediates; decomposition relies on inherent thermal instability. | publicationslist.org |

| Aprotic Polar (e.g., Acetonitrile) | Moderate | Can stabilize polar transition states but is less reactive towards carbene intermediates than protic solvents. | publicationslist.org |

| Electron-Donating | Accelerated | May promote a homolytic (free-radical) decomposition pathway. | shu.ac.uk |

Electrophilic and Nucleophilic Interactions Involving the Anthracene Moiety

The reactivity of this compound is dominated by the chemistry of both the diazo functional group and the anthracene core. The anthracene ring system has a well-defined pattern of reactivity, particularly concerning electrophilic interactions.

Electrophilic Interactions:

The central ring of anthracene, specifically the 9 and 10 positions, is highly susceptible to attack by electrophiles. numberanalytics.com This enhanced reactivity is attributed to both kinetic and thermodynamic factors. Kinetically, these positions have the highest electron density in the highest occupied molecular orbital (HOMO). brainly.inresearchgate.net Thermodynamically, electrophilic attack at the 9- or 10-position generates a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) that retains the aromaticity of two separate benzene (B151609) rings, which is energetically more favorable than attack at other positions that would leave a less stable naphthalene-like structure. quora.com

Classic electrophilic reactions at the anthracene core include:

Diels-Alder Reactions : Anthracene acts as a diene in [4+2] cycloaddition reactions with various dienophiles, such as maleic anhydride, at the 9,10-positions. researchgate.netyoutube.comnih.gov

Friedel-Crafts Acylation : This reaction typically occurs at the 9,10-positions in the presence of a Lewis acid catalyst. numberanalytics.com

Halogenation : The addition of halogens like bromine occurs readily across the 9,10-positions.

Nucleophilic Interactions:

While the electron-rich anthracene core is primarily reactive towards electrophiles, the diazo group in this compound introduces different modes of reactivity. The diazo compound itself can exhibit dual behavior. The carbon atom of the diazo group can act as a nucleophile, attacking strong electrophiles. nih.gov Conversely, the terminal nitrogen atom can be targeted by strong nucleophiles in a process known as electrophilic amination. rsc.org

A significant reaction involving nucleophiles is the attack at the electrophilic carbon of the diazo group. For example, 10-diazo-9-anthrone has been shown to react with strong nucleophiles like Grignard reagents (RMgX). acs.org These reactions can proceed through a competition between direct nucleophilic addition to the diazo group and a single-electron transfer (SET) mechanism. acs.org

Table 2: Summary of Reactivity at the Anthracene Moiety

| Reaction Type | Reactant Type | Primary Site of Interaction | Typical Example | Reference |

|---|---|---|---|---|

| Electrophilic Substitution/Addition | Electrophiles (e.g., Br⁺, R-C=O⁺) | Anthracene C9/C10 positions | Friedel-Crafts Acylation, Halogenation | numberanalytics.comquora.com |

| [4+2] Cycloaddition | Dienophiles (e.g., Maleic Anhydride) | Anthracene C9/C10 positions | Diels-Alder Reaction | researchgate.netyoutube.com |

| Nucleophilic Addition | Strong Nucleophiles (e.g., Grignard Reagents) | Diazo Carbon Atom | Reaction with RMgX | acs.org |

| Electrophilic Amination | Carbanions | Terminal Diazo Nitrogen Atom | Reaction with n-BuLi activated C-H bonds | rsc.org |

Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation

Time-Resolved Spectroscopic Probes for Ultrafast Dynamics

Time-resolved spectroscopy is indispensable for observing the fleeting existence of excited states and short-lived intermediates that are pivotal in the photochemical and photophysical behavior of molecules like 10-diazonioanthracen-9-olate.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique used to study ultrafast events in chemical and biological processes, occurring on timescales from femtoseconds to nanoseconds. mdpi.com In a typical fs-TAS experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed by a precise time interval, measures the change in absorption. By varying this delay, the evolution of the transient species can be tracked. mdpi.comaip.org

For this compound, fs-TAS could be employed to investigate the dynamics of the C-N bond cleavage upon photoexcitation, the formation of the corresponding aryl radical, and the subsequent reactions of this highly reactive intermediate. The technique could also probe the influence of the solvent and substituents on the rates of these processes.

Table 1: Representative Ultrafast Dynamics of Anthracene (B1667546) Derivatives Studied by fs-TAS

| Compound | Solvent/Medium | Observed Process | Timescale | Reference |

| 9,10-bis(triisopropylsilylethynyl)anthracene (TIPSAn) | Nanoaggregate | Excimer formation | ps range | figshare.com |

| 9,10-bis(triisopropylsilylethynyl)anthracene (TIPSAn) | Thin Film | Singlet fission | ps range | acs.orgfigshare.com |

| 9-Anthracene-carboxylic acid | Adsorbed on TiO2 | Electron transfer | < 1 ps | aip.org |

| Diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) | Acetone | S1/ICT state decay | 15.68 ps | researchgate.net |

This table presents data for related anthracene derivatives to illustrate the potential applications of fs-TAS for studying this compound. Specific data for this compound is not available in the cited literature.

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including photoinduced electron transfer (PET). nih.gov In a PET-based quenching process, the excited fluorophore transfers an electron to a quencher molecule (or vice-versa), leading to a non-radiative decay pathway and thus, a reduction in fluorescence. nih.gov The efficiency of this process is highly dependent on the distance and orientation between the fluorophore and the quencher, as well as their respective redox potentials. nih.gov

Studies on various fluorescent dyes and aryl diazonium salts have demonstrated the utility of fluorescence quenching analysis in understanding PET mechanisms. elsevierpure.comnih.govias.ac.in For example, the fluorescence of porphyrins can be quenched by aryl diazonium salts, and this process is often attributed to the formation of a ground-state complex between the two species. ias.ac.in In the context of this compound, the anthracene core is known to be fluorescent. The diazonium group, being a potent electron acceptor, could act as an intramolecular quencher.

Fluorescence quenching studies on this compound could provide valuable information on:

The efficiency of intramolecular PET from the excited anthracene core to the diazonium group.

The influence of solvent polarity on the quenching efficiency.

The potential for intermolecular quenching by other electron donors or acceptors.

Table 2: Examples of Fluorescence Quenching in Systems Involving Diazonium Salts

| Fluorophore | Quencher | Solvent | Quenching Mechanism | Reference |

| Porphyrin | p-Methoxybenzene diazonium tetrafluoroborate (B81430) | Acetonitrile | Static quenching via ground-state complex | ias.ac.in |

| Fluorescein-modified SWCNTs | - (pH-dependent) | Aqueous solution | Photoinduced electron transfer | nih.gov |

| Aromatic Hydrocarbons | Arenediazonium salts | Micellar solutions | Photoinduced electron transfer | elsevierpure.com |

This table provides examples of fluorescence quenching in systems containing diazonium salts to highlight the potential analytical approaches for this compound. Specific fluorescence quenching data for this compound is not available in the cited literature.

Electrochemical Characterization Techniques

Electrochemical methods are crucial for determining the redox properties of molecules and for probing the mechanisms of electron transfer reactions.

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of chemical species. researchgate.net In a CV experiment, the potential of a working electrode is swept linearly with time between two set limits, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the reversibility of the electron transfer processes. researchgate.net

For aryl diazonium salts, CV is commonly used to study their reduction, which typically leads to the formation of an aryl radical and the release of nitrogen gas. researchgate.netacs.org This process is generally irreversible, as indicated by the absence of an anodic peak corresponding to the re-oxidation of the radical back to the diazonium salt. The reduction potential of aryl diazonium salts is influenced by the nature of the substituents on the aromatic ring. nih.gov

A CV study of this compound would be expected to show an irreversible reduction peak corresponding to the formation of the 9-olato-anthracen-10-yl radical. The position of this peak would provide the reduction potential of the compound. By varying the scan rate, it might be possible to gain insights into the stability of the generated radical and the kinetics of its subsequent reactions. Furthermore, CV could be used to study the oxidation of the phenolate (B1203915) moiety.

Table 3: Representative Electrochemical Data for Aryl Diazonium Salts from Cyclic Voltammetry

| Compound | Electrode | Solvent/Electrolyte | Reduction Potential (vs. ref) | Key Observation | Reference |

| 4-Nitrobenzenediazonium | Glassy Carbon | Acetonitrile/NBu4BF4 | Irreversible reduction | Film formation on electrode | acs.org |

| 2-Aminoanthracene diazonium salt | Glassy Carbon | Aqueous HCl | Not specified | Electrodeposition on electrode | acs.org |

| Anthraquinone (B42736) diazonium salt | Iron | Acetonitrile/NBu4BF4 | Epc = -0.93 V (vs. SCE) | Reversible system of grafted layer | google.com |

| Various aryl diazonium salts | Glassy Carbon | Acetonitrile/TBAPF6 | Varies with substituent | Correlation with Hammett parameters | nih.gov |

This table presents electrochemical data for related aryl diazonium salts to illustrate the type of information that can be obtained for this compound using cyclic voltammetry. Specific CV data for this compound is not available in the cited literature.

Paired electrolysis is an electrochemical technique where both the anodic and cathodic reactions are utilized to synthesize a target product. researchgate.net This approach can be more efficient than conventional electrolysis as it makes use of both electrode processes. In the context of diazonium salts, paired electrolysis can be employed for the controlled generation of aryl radicals at the cathode, which can then react with a substrate that is simultaneously activated at the anode. xmu.edu.cn

For instance, a paired electrolysis method has been developed for the synthesis of 2-arylbenzothiophene derivatives where the electrochemical reduction of a benzenediazonium (B1195382) salt at the cathode generates an aryl radical. xmu.edu.cn This radical then undergoes a series of reactions, including an intramolecular cyclization, and the final step involves the anodic oxidation of an intermediate. xmu.edu.cn

A paired electrolysis setup involving this compound could be designed to generate the 9-olato-anthracen-10-yl radical in a controlled manner. This would allow for the study of its reactivity towards various substrates and could be a valuable tool for synthetic applications.

Advanced Structural Elucidation Techniques (General, focusing on bonding and geometry)

For this compound, a key structural feature would be the geometry around the C9-O and C10-N bonds. The degree of planarity of the anthracene core and the orientation of the diazonium and olate groups would have a profound impact on the molecule's electronic structure, its absorption and emission properties, and its reactivity. Advanced techniques such as single-crystal X-ray diffraction, if suitable crystals can be obtained, would provide definitive information on these structural parameters. In the absence of experimental crystal structures, computational modeling would be a powerful tool to predict the ground-state geometry and to explore the potential energy surfaces of its reactions.

Theoretical and Computational Chemistry Studies of 10 Diazonioanthracen 9 Olate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to predict a variety of molecular parameters.

Prediction of Reduction Potentials and Frontier Molecular Orbitals

The electrochemical behavior of 10-diazonioanthracen-9-olate, particularly its reduction potential, is a key parameter influencing its reactivity, for instance, in arylation reactions. The reduction potential of aryl diazonium salts can be computationally predicted with good accuracy. These calculations often correlate well with experimental values and can be used to estimate the ease with which the diazonium group is lost. For a series of aryl diazonium salts, a linear relationship between the calculated electron affinities and the experimentally determined reduction potentials has been established. mdpi.com

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. In anthracene (B1667546) and its derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic framework. iaea.orgnih.gov For this compound, the presence of the electron-withdrawing diazonium group and the electron-donating olate group at the 9- and 10-positions significantly influences the energies and distributions of these orbitals. The HOMO is expected to have significant contributions from the anthracene core and the olate moiety, while the LUMO is likely to be localized more on the diazonium group and the anthrone (B1665570) ring, facilitating electron acceptance and subsequent dediazoniation.

Table 1: Representative Predicted Electronic Properties of Aryl Diazonium Cations

| Property | Representative Value | Method |

| Reduction Potential (vs. SCE) | -0.1 to -0.5 V | DFT/B3LYP |

| HOMO Energy | -6.0 to -7.5 eV | DFT/B3LYP |

| LUMO Energy | -2.5 to -4.0 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | DFT/B3LYP |

Note: The values in this table are representative examples based on computational studies of various aryl diazonium salts and anthracene derivatives and are not specific to this compound. The actual values would require specific calculations for this molecule.

Theoretical Determination of Singlet-Triplet Energy Gaps and Spin States

The photochemistry of this compound involves the formation of a highly reactive carbene intermediate, 9-anthronylidene, upon extrusion of dinitrogen. The reactivity of this carbene is dictated by its spin state, which can be either a singlet or a triplet. The energy difference between these states, the singlet-triplet (S-T) gap, is a critical parameter that can be determined computationally.

Ultrafast time-resolved studies on the photochemistry of 9-diazoanthrone have shown that the excited state of the diazo compound decays rapidly, leading to the direct observation of the singlet carbene, 9-anthronylidene (¹AN). rsc.org The lifetime of this singlet carbene is on the order of picoseconds before it undergoes intersystem crossing to the more stable triplet state (³AN). rsc.org The relatively large singlet-triplet energy gaps in such carbenes are thought to influence the rate of intersystem crossing. rsc.org Computational studies on related arylcarbenes have shown that local hybrid density functionals can provide chemically accurate predictions of these S-T gaps. chemrxiv.orgchemrxiv.org

Table 2: Representative Singlet-Triplet Energy Gaps for Diarylcarbenes

| Carbene | Calculated S-T Gap (kcal/mol) | Method |

| Diphenylcarbene | 3-5 | DFT/B3LYP |

| 9-Fluorenylidene | 10-12 | CASPT2 |

| 9-Anthronylidene (estimated) | 5-10 | DFT/LH |

Note: The values in this table are representative examples from computational studies on related diarylcarbenes. The value for 9-anthronylidene is an estimation based on trends observed in similar systems.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states.

Computational Elucidation of Radical Formation Mechanisms

The thermal and photochemical decomposition of aryl diazonium salts to form aryl radicals is a well-established process. The mechanism of this dediazoniation can proceed through either a heterolytic or homolytic pathway. Computational studies can elucidate the preferred pathway by calculating the energies of the transition states and intermediates. In many cases, the Sandmeyer reaction, which utilizes copper salts to promote the conversion of diazonium salts to aryl halides, is proposed to proceed through an aryl radical intermediate. masterorganicchemistry.com

For this compound, the formation of the 9-oxo-10-anthracenyl radical upon loss of N₂ is a key step in many of its reactions. Theoretical modeling can map out the potential energy surface for this process, identifying the transition state for C-N bond cleavage. The stability of the resulting radical is an important factor, and the anthracene framework provides significant resonance stabilization.

Simulation of Electron Transfer Dynamics and Solvent Effects

Electron transfer is a fundamental process in the reactions of diazonium salts. Computational simulations can model the dynamics of electron transfer from a donor to the diazonium salt, leading to its reduction and subsequent decomposition. The role of the solvent in mediating this process is crucial.

Molecular dynamics simulations have been used to study the dediazoniation of aryl diazonium salts in mixed solvents, revealing that the product distribution is proportional to the composition of the solvation shell around the ipso-carbon. nih.gov For this compound, the zwitterionic nature of the molecule (diazonium cation and olate anion) will lead to specific interactions with polar solvents, which can be modeled to understand their influence on the reaction kinetics and product selectivity. The solvent can stabilize the transition state of the dediazoniation reaction, thereby affecting the reaction rate. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. youtube.comnih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. While the anthracene core is largely planar, the diazonium and olate groups can exhibit some degree of rotational and vibrational motion. Understanding these dynamics is important as the conformation of the molecule can influence its reactivity and intermolecular interactions.

Furthermore, MD simulations can model the interactions of this compound with other molecules, such as solvents or reactants. These simulations can reveal the nature of intermolecular forces, such as electrostatic interactions and van der Waals forces, that govern the behavior of the molecule in solution or in the solid state. This information is critical for understanding its aggregation behavior and its interactions at interfaces. springerprofessional.de

Applications in Advanced Organic Synthesis and Chemical Methodology Development

Arylation Reactions Utilizing 10-Diazonioanthracen-9-olate as an Aryl Radical Precursor

The generation of the 9-anthracenyl radical from this compound is the cornerstone of its application in arylation reactions. This radical can be trapped by various substrates to form new chemical bonds, providing access to complex molecular architectures.

The classical radical-mediated arylation reactions, such as the Meerwein, Pschorr, and Gomberg-Bachmann reactions, can conceptually be applied to this compound. In a Meerwein-type arylation , the 9-anthracenyl radical, generated from this compound, would add to an electron-deficient alkene. This reaction typically involves a copper catalyst to facilitate the decomposition of the diazonium salt. The resulting adduct can then undergo further transformations to yield the arylated product.

The Pschorr cyclization represents an intramolecular variant of this type of arylation, where a tethered aromatic ring is attacked by the initially formed aryl radical to construct a new ring system. While specific examples utilizing this compound are not extensively documented, the general mechanism involves the generation of the aryl radical, which then undergoes an intramolecular cyclization.

Similarly, the Gomberg-Bachmann reaction provides a pathway for the formation of biaryl compounds. In this reaction, the 9-anthracenyl radical generated from this compound would react with another aromatic substrate to form a new carbon-carbon bond. These reactions are often performed under basic conditions and can provide access to a range of substituted biaryls.

| Reaction Type | General Description | Potential Application with this compound |

| Meerwein Arylation | Addition of an aryl radical to an electron-deficient alkene, often catalyzed by copper salts. | Formation of anthracenyl-substituted alkanes and alkenes. |

| Pschorr Cyclization | Intramolecular cyclization of an aryl radical onto a tethered aromatic ring. | Synthesis of fused polycyclic aromatic hydrocarbons containing the anthracene (B1667546) core. |

| Gomberg-Bachmann Reaction | Aryl-aryl coupling via an aryl radical intermediate. | Synthesis of biaryl compounds containing the 9-anthracenyl moiety. |

Beyond the formation of carbon-carbon bonds, the 9-anthracenyl radical derived from this compound can also be trapped by heteroatom-containing reagents to form valuable carbon-heteroatom bonds. These reactions are of significant interest as the resulting products, such as arylboronates and arylstannanes, are versatile building blocks in organic synthesis, particularly in cross-coupling reactions.

Borylation reactions would involve the reaction of the 9-anthracenyl radical with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to furnish the corresponding anthracenylboronate ester. These reactions can be promoted by various methods, including photochemical and electrochemical approaches.

Stannylation reactions would proceed in a similar fashion, with the 9-anthracenyl radical reacting with a tin-containing reagent, like a distannane, to yield an anthracenylstannane. These organotin compounds are also valuable intermediates in organic synthesis.

Electrochemical methods offer a green and efficient alternative for the generation of aryl radicals from diazonium salts. By applying a specific potential, this compound can be reduced at the cathode to generate the 9-anthracenyl radical. This electrochemically generated radical can then participate in various arylation reactions. This approach avoids the use of potentially toxic or expensive chemical reductants and allows for precise control over the reaction conditions. The electrochemical generation of aryl radicals from precursors like this compound can be applied to the synthesis of a wide array of complex aryl-substituted molecules.

Photoinitiated Transformations and Photoredox Catalysis

The photochemical properties of diazonium salts have opened up new avenues for their application in organic synthesis. The absorption of light can trigger the homolytic cleavage of the carbon-nitrogen bond, providing a mild and efficient method for generating aryl radicals.

The use of visible light in photoredox catalysis has emerged as a powerful tool in modern organic synthesis. In this context, this compound can serve as an excellent precursor for the 9-anthracenyl radical under visible-light irradiation, often in the presence of a suitable photocatalyst. Organic dyes, such as eosin (B541160) Y, are commonly employed as photocatalysts. Upon excitation by visible light, the photocatalyst can engage in a single-electron transfer (SET) with the diazonium salt, leading to its reduction and subsequent fragmentation to the aryl radical and nitrogen gas. This method allows for the generation of aryl radicals under very mild conditions, often at room temperature, and is compatible with a wide range of functional groups.

In some photochemical reactions, the interaction between an electron donor and an electron acceptor, such as a diazonium salt, can lead to the formation of a charge-transfer (CT) complex. These complexes can absorb light at longer wavelengths than the individual components. For this compound, the formation of a CT complex with an electron-donating species could facilitate its decomposition upon irradiation. The absorption of light by the CT complex would promote an electron transfer from the donor to the diazonium moiety, initiating the formation of the aryl radical. The specific nature and reactivity of such charge-transfer complexes would depend on the electron-donating partner and the reaction conditions.

Future Research Directions and Outlook in 10 Diazonioanthracen 9 Olate Chemistry

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The diazo group in 10-diazonioanthracen-9-olate is highly reactive, making it a candidate for discovering new chemical transformations. ontosight.ai Future research is poised to explore its participation in reactions beyond its current known chemistry. The anthracene (B1667546) backbone, coupled with the diazo and olate functionalities, presents a unique electronic environment that could lead to unprecedented reactivity.

One area of exploration is the generation of carbenes or radical species from this compound. acs.org Photoredox catalysis, for instance, offers a pathway to generate radical intermediates from diazo compounds, opening up a variety of new transformations. acs.org Investigating the behavior of this compound under photochemical or electrochemical conditions could reveal novel reaction pathways that are not accessible through traditional thermal methods. acs.org For example, electrochemical redox processes have been shown to unlock unusual reactions in other diazo compounds. acs.org

Furthermore, the development of new catalytic systems could unlock unique reactivity profiles for this compound. Silver catalysts, for instance, have been recognized for their ability to promote carbene transfer reactions from diazo compounds with distinct selectivity compared to more common copper and rhodium catalysts. researchgate.net Exploring the interaction of this compound with a range of transition metal catalysts could lead to the discovery of novel C-C and C-X bond-forming reactions.

Integration into Advanced Materials Design and Fabrication (Excluding specific material properties)

The inherent reactivity and photoresponsive nature of this compound make it a promising building block for the creation of advanced materials.

Development of Photoresponsive Materials

The diazo group of this compound is photochemically active. ontosight.ai This characteristic can be harnessed in the development of photoresponsive materials. Upon exposure to light of a specific wavelength, the diazo group can be cleaved to generate a reactive carbene and nitrogen gas. This process can be used to induce changes in a material's structure or function. For example, it has been explored for its potential in photolithography, where the diazo group can initiate polymerization upon light exposure. ontosight.ai Future work could focus on incorporating this moiety into various polymer backbones or surfaces to create materials that can be patterned or whose properties can be modulated with light.

Precursors for Polymeric and Supramolecular Architectures

The reactive nature of this compound allows it to serve as a precursor for the synthesis of novel polymers and supramolecular structures. The anthracene unit itself is a well-known component in materials with interesting electronic and photophysical properties. By leveraging the reactivity of the diazo group, this compound can be incorporated into larger molecular assemblies.

For instance, the diazo group can undergo cycloaddition reactions or be used in cross-coupling reactions to form extended polymeric chains. nih.govnih.gov Research in this area could focus on developing controlled polymerization techniques that utilize this compound as a monomer or cross-linking agent. Additionally, the principles of supramolecular chemistry, which rely on non-covalent interactions to build complex architectures, could be applied. frontiersin.orgrsc.org The anthracene core can participate in π-stacking interactions, while the olate group could be involved in hydrogen bonding or coordination with metal ions, leading to the self-assembly of well-defined nanostructures. The synthesis of polymers containing anthraquinone (B42736) units, which are structurally related to the anthracene core of the title compound, has been achieved through precursor polymer approaches. researchgate.net

Advancements in Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Future advancements in spectroscopic and computational techniques will play a pivotal role in this endeavor.

In-depth spectroscopic studies, including advanced NMR and time-resolved spectroscopy, can provide valuable insights into the transient intermediates formed during its reactions. For example, detailed spectroscopic investigations have been used to study related anthracene derivatives. researchgate.netresearchgate.net These techniques can help to elucidate the electronic structure and dynamics of the excited states of this compound, which is essential for understanding its photochemical behavior.

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), will be instrumental in modeling the reaction pathways and predicting the outcomes of new transformations. researchgate.net Computational analyses can provide detailed insights into the energetics of different reaction mechanisms, helping to rationalize experimental observations and guide the design of new experiments. nih.gov For instance, computational studies can be used to calculate the activation energies of different reaction pathways, identify transition states, and predict the spectroscopic properties of reactants, intermediates, and products. researchgate.net

Challenges and Opportunities in the Field of Reactive Diazo Compounds

While reactive diazo compounds like this compound offer immense synthetic potential, their handling and application also present challenges. Many diazo compounds are known for their potential instability and toxicity. nih.gov A significant challenge lies in developing methods for the safe generation and utilization of these reactive species. nih.gov

One of the key opportunities in this field is the development of methods that allow for the in situ generation of diazo compounds, thus avoiding the isolation and storage of these potentially hazardous materials. Flow chemistry, for example, has emerged as a powerful tool for safely handling reactive intermediates by ensuring that only small quantities are present at any given time. nih.gov

Q & A

Q. How to integrate experimental and theoretical data for a comprehensive study?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.